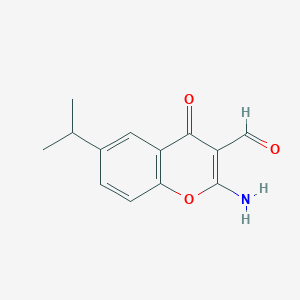

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Descripción general

Descripción

- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring.

- It bears nitrogen atoms at para positions.

Synthesis Analysis

- Several synthetic routes exist for 2H/4H-ch analogs, which exhibit diverse biological activities.

- Notably, the one-pot synthesis of 2-amino-4H-chromene derivatives has been achieved using various methods.

Molecular Structure Analysis

- The compound consists of a six-membered aromatic ring with an isopropyl group and a carbonyl function.

- The nitrogen atom is part of the heterocyclic pyran ring.

Chemical Reactions Analysis

- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can undergo condensation reactions with other compounds, forming Schiff base ligands or complexes.

Physical And Chemical Properties Analysis

- Molecular Formula: C13H13NO3

- Average Mass: 231.25 g/mol

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Research

- Application : This research focuses on the catalyst-free synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile through the Knoevenagel-Michael sequential reaction .

- Method : The use of ethanol under reflux conditions resulted in the production of several 2-amino-4H-chromenes with high isolated yields (75-93%) within a short reaction time (60-300 min) .

- Results : Four new compounds, 2-amino-4H-chromenes, were synthesized for the first time. Virtual screening was performed on the most promising molecules against cell lines H-116 and K-562, with one molecule demonstrating the most potential in antitumor activity .

2. Versatile Biologically Attractive Scaffold

- Application : 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

- Method : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

- Results : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

3. Promising Anticancer Agents

- Application : A series of 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyrans and 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4H-pyrans have been synthesized as promising anticancer agents .

- Method : These compounds were synthesized by a one-pot three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde with three active methylene cyanoacetic acid derivatives and 1,1,1,5,5,5-hexafluoropentane-2,4-dione or 1,1,1-trifluoro-5-(thiophen-2-yl)pentane-2,4-dione in distilled water at 60–70°C without a catalyst .

- Results : One of the compounds, 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile, exhibited excellent anticancer activity against all tested cancer cell lines with IC50 values ranging from 0.7 to 1.4 μg/mL .

4. Synthesis of 4H-chromene Derivatives

- Application : This research focuses on the synthesis of 4H-chromene derivatives using various catalysts .

- Method : The synthesis of 4H-chromene derivatives was achieved through several methods, including DBU catalyzed, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .

- Results : The synthesized 4H-chromene derivatives have been found in a variety of commercial products such as pharmaceuticals and dyes .

Safety And Hazards

- As a research compound, it is not intended for human or veterinary use.

- For research purposes only.

Direcciones Futuras

- Further studies on its biological activities and potential therapeutic applications are warranted.

I hope this analysis provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde! 🌟

Propiedades

IUPAC Name |

2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFIVCMZHKOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506961 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

68301-82-6 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.